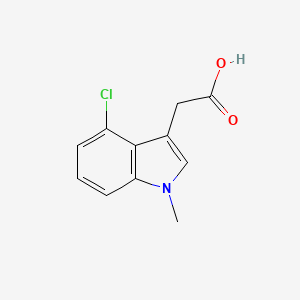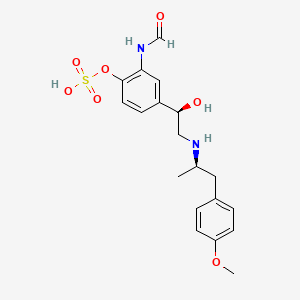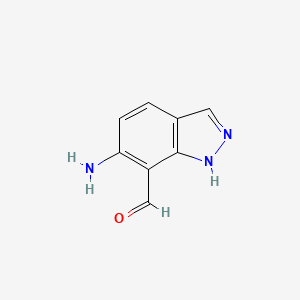
Unii-O4V6XA23KP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Unii-O4V6XA23KP is a chemical compound that has gained attention in scientific research due to its unique properties. It is a synthetic molecule that has been synthesized using a specific method.
Applications De Recherche Scientifique
Battery Research and Manufacturing
Unii-O4V6XA23KP: plays a significant role in the development of advanced battery technologies. Its applications in battery research include improving mineral processing, enhancing raw materials control, and ensuring production quality assurance . The compound is integral in the research and production process, touching every part of the battery value chain. It is particularly crucial in the characterization of sensitive battery materials and the detection of lithium, which is a challenging aspect of battery research .
Medicine: 3D Genomics
In the medical field, Unii-O4V6XA23KP is associated with the emerging discipline of 3D genomics. This field studies the three-dimensional structure of chromatin and the genome’s functions, such as DNA replication and gene expression regulation . The compound may be used in technologies that enable scientists to study the relationship between chromatin conformation and gene regulation, thereby advancing our understanding of life processes and diseases .
Energy Storage: Supercapacitors
Unii-O4V6XA23KP: finds its application in the energy sector, particularly in the development of supercapacitors. It contributes to the research aimed at increasing the energy density of supercapacitors, which are essential for high-speed energy delivery and faster charge-discharge speeds required by renewable energy sources and wearable electronics .
Materials Science: Radiation Technologies
In materials science, Unii-O4V6XA23KP is utilized in radiation technologies for the development of advanced materials. It is involved in radiation-assisted synthesis, processing, and modification of materials like polymers, ceramics, metals, and carbons . The compound aids in creating a processing-structure-property relationship and is used in developing many advanced materials used in various fields .
Environmental Science: AI Applications
Unii-O4V6XA23KP: is instrumental in environmental science applications where artificial intelligence (AI) plays a role. AI, coupled with this compound, can be adopted to improve the ability to preserve and enhance environmental conditions, from transport to ocean clean-up initiatives .
Electronics: Organic and Printed Electronics
Lastly, in the electronics industry, Unii-O4V6XA23KP is relevant in the field of organic and printed electronics (OPE). It is part of the core technologies and applications that range from displays to printed sensors and photovoltaics . The compound contributes to the fundamental aspects of OPE, influencing the mass applications that are becoming increasingly relevant today .
Mécanisme D'action
Target of Action
Unii-O4V6XA23KP, also known as Brexucabtagene autoleucel, is a modified autologous chimeric antigen receptor (CAR) T cell therapy . The primary target of this compound is the CD19 antigen, a protein expressed on the surface of B cells, including malignant B cells in conditions such as mantle cell lymphoma .
Mode of Action
Brexucabtagene autoleucel employs a modified murine anti-CD19 single-chain variable fragment linked to CD28 and CD3ζ co-stimulatory domains . This allows the CAR T cells to recognize and bind to CD19-expressing cells, leading to the activation of the T cells. Once activated, these T cells proliferate and release cytokines, which further recruit immune cells to the site of the tumor, resulting in the destruction of the CD19-expressing cells .
Biochemical Pathways
The activation of the CAR T cells triggers a cascade of immune responses. This includes the release of various cytokines, which can lead to a state known as cytokine release syndrome, a common side effect of CAR T cell therapies. The exact biochemical pathways affected by this compound are complex and involve various aspects of the immune system .
Result of Action
The result of the action of Brexucabtagene autoleucel is the destruction of CD19-expressing cells, including malignant B cells in conditions such as mantle cell lymphoma . This can lead to a reduction in tumor size and potentially, remission of the disease.
Action Environment
The efficacy and stability of CAR T cell therapies like Brexucabtagene autoleucel can be influenced by various environmental factors. These include the patient’s overall health status, the presence of other diseases, and the use of other medications. Additionally, factors such as the patient’s immune status and the tumor microenvironment can also impact the action of the therapy .
Propriétés
IUPAC Name |
2-[7-(carboxymethyl)-11-oxo-1,4,7,10-tetrazabicyclo[8.2.2]tetradecan-4-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O5/c19-12-9-15-1-2-16(10-13(20)21)3-4-17(11-14(22)23)6-8-18(12)7-5-15/h1-11H2,(H,20,21)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYNHTDVIPODPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN2CCN1CC2=O)CC(=O)O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Unii-O4V6XA23KP | |
CAS RN |
220182-19-4 |
Source


|
| Record name | (1,4,7,10-Tetraaza-11-oxo-bicyclo(8.2.2)tetradecane-4,7-diacetic acid) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220182194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,4,7,10-TETRAAZA-11-OXO-BICYCLO(8.2.2)TETRADECANE-4,7-DIACETIC ACID) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4V6XA23KP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



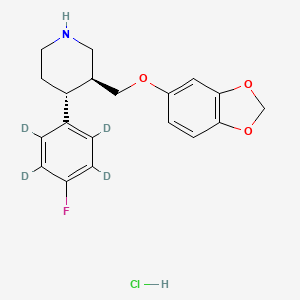
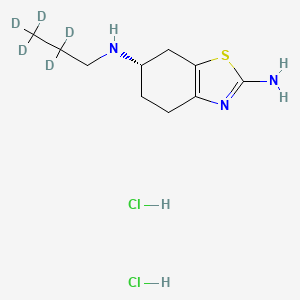
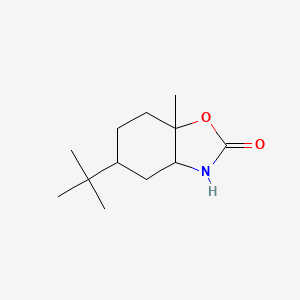
![5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline](/img/structure/B585852.png)

